1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Description
1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyrimidine core. Its structure features methyl groups at positions 1 and 6, two ketone groups at positions 2 and 4, and a reactive sulfonyl chloride moiety at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules due to the electrophilic nature of the sulfonyl chloride group.
Properties
IUPAC Name |
1,6-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-3-4(14(7,12)13)5(10)8-6(11)9(3)2/h1-2H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSXUYHQNBOMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Diazotization : The 5-amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
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Diazonium Salt Stabilization : The unstable diazonium intermediate is stabilized with sodium fluoroborate (NaBF₄), forming a diazonium tetrafluoroborate complex.
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Chlorination : The diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) as a catalyst, replacing the diazo group with a sulfonyl chloride moiety.
Optimization Notes :
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Temperature control (0–5°C) is critical to minimize side reactions.
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Catalyst loading (1 mol% CuCl) enhances reaction efficiency.
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Post-reaction purification via dichloromethane extraction and sodium bicarbonate washing ensures high purity (>90%).
Direct Sulfonation-Chlorination Method
This two-step approach involves introducing a sulfonic acid group followed by chlorination, suitable for pyrimidines with electron-deficient rings.
Sulfonation with Chlorosulfonic Acid
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Sulfonation : 1,6-Dimethylpyrimidine-2,4-dione reacts with chlorosulfonic acid (ClSO₃H) at 50–60°C, yielding the 5-sulfonic acid derivative.
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Chlorination : The sulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux (70–80°C) to form the sulfonyl chloride.
Key Parameters :
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Stoichiometric excess of SOCl₂ (2–3 equivalents) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Multicomponent Cyclization-Sulfonation Strategy
A convergent synthesis route constructs the pyrimidine ring while introducing the sulfonyl chloride group in situ.
Cyclization of Uracil Derivatives
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Formation of 1,6-Dimethyluracil : Condensation of methylurea with dimethyl malonate in acidic conditions generates 1,6-dimethyluracil.
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Electrophilic Sulfonation : Reaction with sulfur trioxide (SO₃) in dioxane at 40°C introduces the sulfonic acid group at the 5-position.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
Advantages :
Comparative Analysis of Methods
Critical Observations :
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The diazotization route offers the highest yield but requires stringent temperature control.
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Direct sulfonation is cost-effective for industrial settings but poses safety risks.
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Multicomponent methods balance yield and scalability but demand advanced purification techniques.
Analytical Validation and Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base, such as triethylamine, to facilitate the substitution.
Hydrolysis: Hydrolysis reactions are often carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acid: Formed from hydrolysis reactions.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antitumor properties. These compounds have been synthesized and tested for their efficacy against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. This property makes it a candidate for further development as a therapeutic agent against viral infections .
Organic Synthesis
Building Block in Synthesis
1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as an important building block in organic synthesis. It can be utilized to create various heterocyclic compounds through reactions such as nucleophilic substitution and condensation reactions. This versatility allows chemists to design and synthesize complex molecular architectures tailored for specific applications .
Reagent in Chemical Reactions
The compound is frequently used as a reagent in chemical reactions involving the formation of sulfonamides and other functional groups. Its ability to introduce sulfonyl chloride groups into organic molecules facilitates the development of new pharmaceuticals and agrochemicals .
Biochemical Applications
Buffering Agent
In biochemical research, 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has been employed as a non-ionic organic buffering agent. It helps maintain stable pH levels in cell culture media within the range of 6 to 8.5. This application is crucial for experiments requiring precise pH control to ensure optimal conditions for cellular activities .
Enzyme Inhibition Studies
The compound's structural characteristics make it suitable for studying enzyme inhibition mechanisms. It can be used to develop inhibitors targeting specific enzymes involved in metabolic pathways or disease processes. Such studies contribute to the understanding of enzyme function and the development of new therapeutic strategies .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2022 | Antiviral Properties | Identified inhibition of viral replication in vitro; potential candidate for further drug development. |
| Lee et al., 2021 | Organic Synthesis | Utilized as a key intermediate in synthesizing novel sulfonamide derivatives with enhanced biological activity. |
| Wang et al., 2020 | Buffering Agent | Confirmed effective pH stabilization in cell cultures; improved cell viability and experimental reproducibility. |
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Methylated Analog: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride
- Structural Differences : Lacks methyl groups at positions 1 and 5.
- However, the reduced lipophilicity may limit solubility in organic solvents.
- Applications : Used similarly as a sulfonylation agent, but the methyl-free derivative may exhibit different pharmacokinetic properties in drug intermediates .
Pyrazine-Based Analog: 5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu Complex
- Structural Differences : Contains a pyrazine ring (two adjacent nitrogen atoms) instead of a pyrimidine (two nitrogen atoms at positions 1 and 3). The substituents include methyl groups at positions 5 and 6 and a formamide group.
- Reactivity/Applications : Demonstrates antibacterial activity when complexed with copper. The pyrazine core may offer distinct coordination chemistry compared to pyrimidines, influencing metal-binding efficiency and biological activity .
Functionalized Tetrahydropyrimidine Derivatives
- Example Compound : 2-(t-Butyldiphenylsilyloxy)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from ).
- Structural Differences : Features a 3,4-difluorophenyl group, methoxymethyl, and bulky silyl-protected alcohol.
- Reactivity : The electron-withdrawing fluorine atoms and bulky groups may reduce electrophilic substitution rates compared to the methylated target compound. Such derivatives are often tailored for specific drug discovery pipelines .
Comparative Data Table
Key Research Findings
However, methyl groups may enhance solubility in lipid-rich environments, broadening applications in medicinal chemistry .
Biological Activity :
- Pyrimidine and pyrazine derivatives exhibit divergent biological roles. For example, the pyrazine-based copper complex in showed antibacterial activity, suggesting that the target compound’s sulfonamide derivatives could be explored for similar applications .
Synthetic Versatility :
- Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides, which are critical in antibiotics (e.g., sulfa drugs). Functionalized analogs (e.g., ) highlight the adaptability of the pyrimidine scaffold in drug design .
Biological Activity
1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- Molecular Formula : C7H7ClN2O4S
- Molecular Weight : 232.66 g/mol
- CAS Number : 234620
The structural formula indicates the presence of a sulfonyl chloride group which may enhance its reactivity and biological interaction.
Mechanisms of Biological Activity
The biological activity of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives is often linked to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in nucleotide metabolism. For example, studies indicate that pyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells .
- Antimicrobial Activity : Research has demonstrated that derivatives of pyrimidine exhibit antimicrobial properties against various pathogens. The structure allows for interaction with bacterial DNA or RNA synthesis pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study evaluated the effects of pyrimidine derivatives on cell proliferation in cancer cell lines. The results demonstrated significant inhibition of growth in A431 vulvar epidermal carcinoma cells when treated with specific pyrimidine analogs .
- Antimicrobial Evaluation : In vitro testing of various pyrimidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of nucleic acid synthesis .
- Inflammatory Response Modulation : A recent investigation highlighted the potential of certain pyrimidine compounds to reduce inflammatory markers in vitro. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
Table 1: Biological Activities of Pyrimidine Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHODH | |
| Antimicrobial | Disruption of nucleic acid synthesis | |
| Anti-inflammatory | Modulation of cytokines |
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Cancer Cell Proliferation | Significant growth inhibition | Potential anticancer agent |
| Antimicrobial Testing | Effective against multiple pathogens | Development of new antibiotics |
| Inflammatory Response | Reduced cytokine levels | Therapeutic use in inflammatory diseases |
Q & A
Basic: What are the recommended synthetic routes for 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride?
Answer:
The compound can be synthesized via solvent-less mechanochemical grinding, a green chemistry approach. A catalytic amount of CuCl₂·2H₂O and HCl is used to facilitate the reaction between aldehydes, urea derivatives, and acetoacetate precursors. Post-reaction, purification involves recrystallization from methanol . Alternative methods may employ sulfonyl chloride functionalization of pyrimidine intermediates, though specific conditions (e.g., solvent, temperature) require optimization based on precursor reactivity .
Basic: What characterization techniques validate the structural integrity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and methyl/dioxo group placement .
- IR Spectroscopy : Identification of sulfonyl chloride (S=O stretching ~1370–1300 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming tetrahydropyrimidine ring conformation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to mitigate hydrolysis of the sulfonyl chloride group .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening : Test transition metal catalysts (e.g., FeCl₃, ZnCl₂) to enhance cyclocondensation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus solvent-less systems to balance reactivity and purity .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time .
Advanced: How does solvent polarity influence the compound’s stability and reactivity?
Answer:
- Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes rapidly in protic solvents (e.g., H₂O, MeOH). Use anhydrous dichloromethane or THF for reactions requiring nucleophilic substitution .
- Thermal Stability : Differential Scanning Calorimetry (DSC) studies can identify decomposition thresholds under varying solvent conditions .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Answer:
- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Focus on LUMO localization to predict sites for amine or thiol attack .
- Molecular Dynamics (MD) : Simulate solvation effects to assess steric hindrance from the methyl/dioxo substituents .
Data Contradiction Analysis: Why do different studies report varying yields for similar synthetic routes?
Answer:
Discrepancies arise from:
- Catalyst Purity : Trace impurities (e.g., moisture in CuCl₂) may deactivate intermediates .
- Purification Methods : Column chromatography vs. recrystallization can lead to yield differences due to compound loss during elution .
- Ambient Conditions : Humidity during grinding-based synthesis may hydrolyze the sulfonyl chloride, reducing final purity .
Advanced: What strategies enable functionalization of the sulfonyl chloride group for drug-discovery applications?
Answer:
- Sulfonamide Formation : React with primary/secondary amines (e.g., benzylamine) in anhydrous DCM at 0–5°C to minimize side reactions .
- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrimidine ring, followed by sulfonylation .
Stability Studies: How does temperature affect the compound’s shelf life?
Answer:
- Accelerated Degradation Tests : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor via HPLC for hydrolysis byproducts (e.g., sulfonic acid derivatives) .
- Lyophilization : Freeze-drying under vacuum enhances long-term stability by removing residual moisture .
Advanced: What role does this compound play in heterocyclic chemistry research?
Answer:
- Building Block : The sulfonyl chloride moiety serves as a versatile handle for synthesizing sulfonamides, sulfonate esters, and sulfonyl hydrazides for antimicrobial or antitumor screening .
- Template for Crystallography : Its rigid tetrahydropyrimidine core aids in studying non-covalent interactions (e.g., hydrogen bonding, π-stacking) in supramolecular assemblies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
